Tert-butyl N-(5-cyanofuran-3-yl)carbamate

Catalog No.
S2895685
CAS No.
2247103-29-1
M.F
C10H12N2O3
M. Wt
208.217
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-(5-cyanofuran-3-yl)carbamate

CAS Number

2247103-29-1

Product Name

Tert-butyl N-(5-cyanofuran-3-yl)carbamate

IUPAC Name

tert-butyl N-(5-cyanofuran-3-yl)carbamate

Molecular Formula

C10H12N2O3

Molecular Weight

208.217

InChI

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-7-4-8(5-11)14-6-7/h4,6H,1-3H3,(H,12,13)

InChI Key

CHGGJMODEMZXBB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=COC(=C1)C#N

solubility

not available

Tert-butyl N-(5-cyanofuran-3-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a cyanofuran moiety. Its molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3} and it has a molecular weight of 208.21 g/mol. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, serving as a versatile building block for various

  • Oxidation: The compound can be oxidized, particularly at the furan ring, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can convert the cyanofuran moiety into amine derivatives.
  • Substitution: Nucleophilic substitution can occur at the carbamate group, allowing for the formation of different substituted carbamates.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while reducing agents such as lithium aluminum hydride and sodium borohydride are often employed for reduction processes.

The synthesis of tert-butyl N-(5-cyanofuran-3-yl)carbamate typically involves the reaction of 5-cyanofuran-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction is generally conducted under mild conditions, often at room temperature, to yield the desired product efficiently. For industrial applications, larger-scale synthesis may utilize automated reactors to ensure high yield and purity through continuous flow techniques.

Tert-butyl N-(5-cyanofuran-3-yl)carbamate has several notable applications:

  • Organic Synthesis: It serves as a precursor for more complex molecules and is valuable in developing new synthetic methodologies.
  • Biological Research: The compound is utilized to study enzyme-catalyzed reactions involving carbamates and can act as a probe for investigating enzyme activity.
  • Medicinal Chemistry: Due to its unique structure, it has potential applications in designing new pharmaceuticals by interacting with various biological targets.
  • Industrial Use: It is employed in producing specialty chemicals and materials, functioning as an intermediate in synthesizing agrochemicals and polymers .

Studies on the interactions of tert-butyl N-(5-cyanofuran-3-yl)carbamate with biological systems reveal its potential as an inhibitor or modulator of enzyme activity. These interactions are crucial for understanding its role in biochemical pathways and developing therapeutic agents. The compound's ability to form covalent bonds with enzymes suggests that it could be explored further for drug development.

Tert-butyl N-(5-cyanofuran-3-yl)carbamate can be compared with several similar compounds:

Compound NameKey Features
Tert-butyl N-(5-bromofuran-3-yl)carbamateContains bromine; different reactivity profile
Tert-butyl N-(5-fluorofuran-3-yl)carbamateContains fluorine; unique electronic properties
Tert-butyl N-(5-methylfuran-3-yl)carbamateContains methyl group; alters steric properties

Uniqueness: The presence of the cyanide group in tert-butyl N-(5-cyanofuran-3-yl)carbamate imparts distinct electronic properties and reactivity compared to its analogs. This allows for additional interactions and reactions that enhance its versatility in various applications, making it particularly valuable in organic synthesis and medicinal chemistry contexts .

XLogP3

1.6

Dates

Last modified: 04-14-2024

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